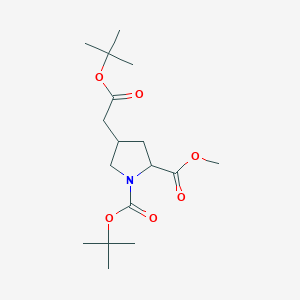
1,1-Diisopropoxy-3,3-dimethoxycyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diisopropoxy-3,3-dimethoxycyclobutane is a chemical compound with the molecular formula C12H24O4. It is characterized by its cyclobutane ring structure, which is substituted with two isopropoxy groups and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diisopropoxy-3,3-dimethoxycyclobutane can be synthesized through a multi-step process. One common method involves the reaction of diisopropyl malonate with sodium hydride in dimethylformamide (DMF), followed by the addition of 3-dibromo-2,2-dimethoxypropane. The reaction mixture is heated to reflux for 24 hours, then cooled and worked up to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diisopropoxy-3,3-dimethoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,1-Diisopropoxy-3,3-dimethoxycyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a building block for the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and isopropoxy groups, which can stabilize transition states and intermediates during chemical reactions. These interactions facilitate various transformations, making the compound a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diisopropoxy-3,3-dimethoxycyclobutane: The parent compound.
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A related compound with additional carboxylate groups.
3,3-Dimethoxycyclobutane-1,1-diyl dimethanol: Another similar compound with hydroxyl groups instead of isopropoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .
Propiedades
Fórmula molecular |
C12H24O4 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1,1-dimethoxy-3,3-di(propan-2-yloxy)cyclobutane |
InChI |
InChI=1S/C12H24O4/c1-9(2)15-12(16-10(3)4)7-11(8-12,13-5)14-6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
BLBFWKHVNKOABJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1(CC(C1)(OC)OC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13098913.png)
![N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13098914.png)
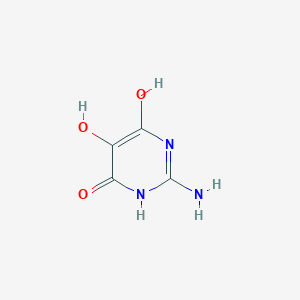
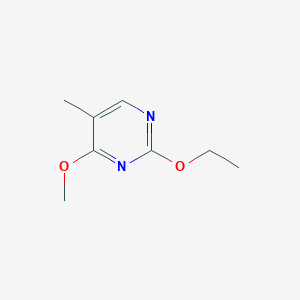
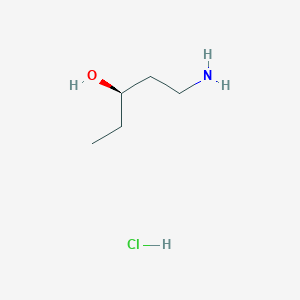
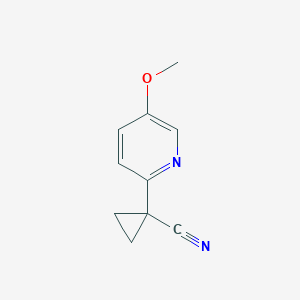
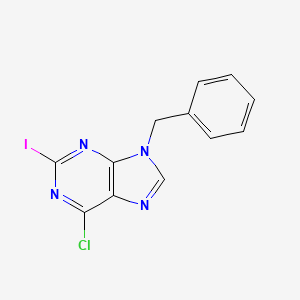
![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
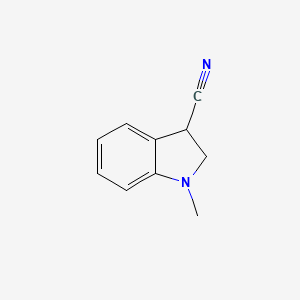
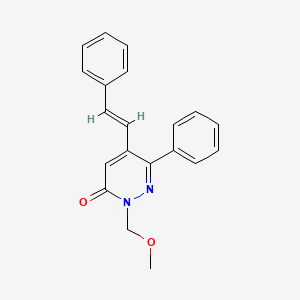

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
